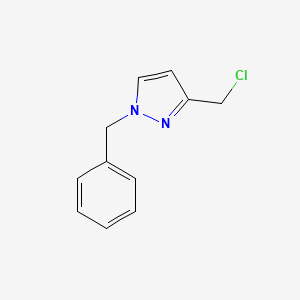

1-Benzyl-3-(chloromethyl)pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. ijraset.com Just a few years later, in 1889, Hans von Pechmann accomplished the first synthesis of pyrazole itself. ijraset.comglobalresearchonline.net Early research focused on understanding the fundamental structure and reactivity of the pyrazole nucleus. One of the pioneering syntheses involved the condensation of acetoacetic ester with phenylhydrazine, a reaction discovered by Knorr in 1883 that produced a 5-pyrazolone. globalresearchonline.net

Over the years, research has evolved from basic synthesis and characterization to the exploration of the diverse applications of pyrazole derivatives in various scientific fields. nih.gov The development of new synthetic methods, such as those utilizing α,β-unsaturated aldehydes and ketones with hydrazines, has broadened the scope of accessible pyrazole structures. ijraset.commdpi.com Today, pyrazole chemistry is a dynamic area of research, with ongoing efforts to create more efficient and selective synthetic routes to novel pyrazole-containing molecules. nih.govmdpi.com

Structural Features and Reactivity Modalities of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle with a planar, five-membered structure containing three carbon atoms and two adjacent nitrogen atoms. ijraset.comencyclopedia.pub This arrangement results in a molecule with six delocalized π-electrons, which confers its aromatic character. ijraset.comglobalresearchonline.net The pyrazole nucleus possesses both an acidic, pyrrole-like nitrogen atom (N1) and a basic, pyridine-like nitrogen atom (N2). encyclopedia.pubmdpi.com This amphoteric nature, the ability to act as both an acid and a base, is a key determinant of its reactivity. encyclopedia.pubmdpi.com

The reactivity of the pyrazole ring is influenced by the electron distribution and the nature of its nitrogen atoms. ijraset.com Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position. globalresearchonline.netmdpi.comresearchgate.net This is because the nitrogen atoms decrease the electron density at the C3 and C5 positions, making C4 the most electron-rich carbon. ijraset.comresearchgate.net Conversely, nucleophilic attacks are more likely to happen at the C3 and C5 positions. mdpi.comresearchgate.net

Furthermore, pyrazoles can exhibit tautomerism, a phenomenon where the molecule exists in two or more interconvertible forms that differ in the position of a proton. encyclopedia.pubmdpi.com This can influence the compound's reactivity and properties. mdpi.com The presence of substituents on the pyrazole ring can significantly modulate its electronic properties and, consequently, its reactivity and the regioselectivity of its reactions. encyclopedia.pubmdpi.com

Role of Halomethyl and Benzylic Substituents in Pyrazole Functionalization

The introduction of halomethyl and benzylic substituents onto the pyrazole ring provides powerful handles for further molecular elaboration. The chloromethyl group, in particular, is a reactive electrophilic site, making it a valuable precursor for a variety of nucleophilic substitution reactions. smolecule.comnih.gov This allows for the straightforward introduction of diverse functional groups, extending the molecular complexity and enabling the synthesis of a wide array of pyrazole derivatives. nih.gov

The benzyl (B1604629) group, often attached to one of the ring's nitrogen atoms, serves multiple purposes. It can enhance the steric bulk of the molecule and provides potential for π-stacking interactions. smolecule.com The presence of the benzyl group can also influence the regioselectivity of subsequent reactions on the pyrazole ring. The synthesis of N-benzyl pyrazoles can be achieved through the alkylation of a pyrazole with a benzyl halide. nih.gov

Overview of Research Directions for 1-Benzyl-3-(chloromethyl)pyrazole

Research involving this compound and related structures primarily focuses on its utility as a synthetic intermediate for creating more complex molecules. The reactive chloromethyl group is a key feature, enabling its use in the construction of various derivatives through nucleophilic substitution. nih.gov

One significant area of investigation is the use of this compound in the synthesis of novel heterocyclic systems. For example, the chloromethyl group can be converted to other functional groups, which can then participate in cyclization reactions to form fused pyrazole systems. semanticscholar.org Additionally, the development of new synthetic methodologies that utilize this compound as a starting material is an active area of research. This includes exploring its reactivity with different nucleophiles and in various reaction conditions to optimize yields and discover new transformations. nih.gov

Another research direction involves the synthesis of libraries of compounds derived from this compound for screening in various applications. The ability to easily modify the molecule by reacting the chloromethyl group makes it an attractive scaffold for generating chemical diversity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXRSWGHLHCORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Benzyl 3 Chloromethyl Pyrazole

Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in 1-benzyl-3-(chloromethyl)pyrazole is its participation in nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily reacts with a wide range of nucleophiles. core.ac.uk This reactivity is a cornerstone for the synthesis of more complex molecules where the pyrazole (B372694) core is a key structural motif. smolecule.com

Nucleophilic substitution is a fundamental reaction for this compound and its analogs. The general mechanism involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. These reactions are essential for creating diverse derivatives with varied functional groups. core.ac.uk

The chloromethyl group readily undergoes substitution reactions with various nitrogen-containing nucleophiles. For instance, reacting chloromethyl pyrazole derivatives with imidazole (B134444) or triazole in the presence of a base like potassium carbonate in acetonitrile (B52724) yields the corresponding (imidazol-1-yl)methyl or (triazol-1-yl)methyl pyrazoles. smolecule.com These reactions are typically performed at elevated temperatures to ensure completion. smolecule.com

Similarly, N-alkylation of other nitrogen heterocycles, such as 3-(2-pyridyl)pyrazole, can be achieved using chloromethylated benzyl (B1604629) derivatives under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction. rsc.org The reaction of 3,5-bis(chloromethyl)pyrazole with polyamines like tosylated 1,4,7,10-tetraazadecane also proceeds via nucleophilic substitution to form macrocyclic structures. cphi-online.com The general conditions for these types of reactions involve a base to deprotonate the nucleophile and a suitable solvent. researchgate.net

Table 1: Reactions of Chloromethyl Pyrazoles with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | Imidazole | K₂CO₃, MeCN, 70°C, overnight | 4-((1H-Imidazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole | 32% | smolecule.com |

| 4-(Chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | Imidazole | K₂CO₃, MeCN, 70°C, overnight | 4-((1H-Imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | 17% | smolecule.com |

| 3-(2-Pyridyl)pyrazole | 3-Methylbenzyl chloride | NaOH (aq), THF, reflux, 23h | 2-(1-(3-Methylbenzyl)-1H-pyrazol-3-yl)pyridine | - | rsc.org |

| 3(5)-Methyl-1-phenyl-4-(chloromethyl)-1H-pyrazole | Piperidine | - | 3(5)-Methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-pyrazole | - | uni.lu |

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the chloride from the chloromethyl group to form ethers. For example, 1-benzyl-3-(chloromethyl)-1H-indazole, a related heterocyclic compound, reacts with the sodium salt of ethyl-2-hydroxyisobutyrate in a mixture of toluene (B28343) and DMF to yield the corresponding ether. google.com The reaction proceeds by forming the alkoxide in situ with a strong base like sodium hydride, which then attacks the electrophilic carbon of the chloromethyl group. google.com

Reactions with pyridones can result in a mixture of N- and O-alkylation products. The reaction of 1-chloromethyl-3,5-dimethylpyrazole with 3-cyano-4,6-diphenyl-2-pyridone gives both the O-substituted product, 1-((3-cyano-4,6-diphenylpyridin-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazole, and the N-substituted isomer. uni.lu

Table 2: Reactions of Chloromethyl Pyrazoles with Oxygen Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 1-Benzyl-3-(chloromethyl)-1H-indazole | Ethyl-2-hydroxyisobutyrate | NaH, Toluene/DMF | Ethyl 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoate | - | google.com |

| 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride | 3-Cyano-4,6-diphenyl-2-pyridone | NaH, DMF | 1-((3-Cyano-4,6-diphenylpyridin-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazole | 35% | uni.lu |

Sulfur-based nucleophiles, such as thiols and thiolates, are also effective in displacing the chloride from the chloromethyl group. core.ac.uk The reaction of 1-chloromethyl-3,5-dimethylpyrazole hydrochloride with various sulfur nucleophiles in the presence of sodium ethoxide proceeds smoothly at ambient temperature. uni.lu This method has been used to synthesize compounds like 1-((benzothiazol-2-ylthio)methyl)-3,5-dimethyl-1H-pyrazole. uni.lu The resulting thioethers are stable compounds that can be isolated and characterized. uni.lu

Table 3: Reactions of Chloromethyl Pyrazoles with Sulfur Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride | 2-Mercaptobenzothiazole | NaOEt, EtOH, 0°C to RT, 3h | 1-((Benzothiazol-2-ylthio)methyl)-3,5-dimethyl-1H-pyrazole | 70% | uni.lu |

| 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride | Thiophenol | NaOEt, EtOH, 0°C to RT, 3h | 3,5-Dimethyl-1-(phenylthiomethyl)-1H-pyrazole | 85% | uni.lu |

Beyond substitution, the chloromethyl group can be transformed into other functional groups, expanding the synthetic utility of this compound.

The chloromethyl group can be reduced to a methyl group. This transformation, known as hydrodehalogenation, effectively replaces the chlorine atom with a hydrogen atom. This can be accomplished using various reducing agents. vulcanchem.com Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used to achieve this reduction. vulcanchem.comresearchgate.net For example, the reduction of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole yields 1-methyl-3-(p-tolyl)-1H-pyrazole. vulcanchem.com This type of reaction is crucial for removing the reactive chloro handle when it is no longer needed in a synthetic sequence. Another related transformation involves the reduction of ester groups on the pyrazole ring to hydroxymethyl groups using reagents like diisobutylaluminium hydride (DIBAL-H), which can then be converted to chloromethyl groups. mdpi.com

Functional Group Interconversions of the Chloromethyl Moiety

Oxidation to Carboxylic Acid Derivatives

The chloromethyl group at the C3 position of the pyrazole ring is a key functional handle that can be converted into other functionalities. While direct oxidation of the chloromethyl group is less common, it can be transformed into carboxylic acid derivatives through multi-step sequences or under specific oxidative conditions.

Generally, the oxidation of similar substituted pyrazoles to their corresponding carboxylic acids has been documented. For instance, the oxidation of aldehyde-substituted pyrazoles to carboxylic acids is a known transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). acs.org The conversion of the chloromethyl group in this compound would likely proceed via initial hydrolysis to the corresponding alcohol, 1-benzyl-3-(hydroxymethyl)pyrazole (B2390062), followed by oxidation. This two-step approach is a standard method for converting benzylic halides to carboxylic acids.

Alternatively, direct oxidation might be feasible under harsh conditions, though this risks side reactions on the pyrazole or benzyl rings. The choice of oxidant and reaction conditions is crucial to ensure selective conversion of the chloromethyl group while preserving the integrity of the heterocyclic core. For related compounds like 1-[4-(chloromethyl)phenyl]-1H-pyrazole, oxidation to form the corresponding carboxylic acid is a recognized reaction pathway.

Table 1: Oxidation Reactions of Related Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Potassium permanganate (KMnO₄) | 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | acs.org |

| 1-[4-(Chloromethyl)phenyl]-1H-pyrazole | Oxidizing agents | 1-[4-(Carboxyphenyl)]-1H-pyrazole |

Reactivity of the Pyrazole Ring in this compound Frameworks

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents attached to the ring.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic attack. For pyrazoles in general, electrophilic substitution reactions occur preferentially at the C4 position. mdpi.comnih.gov This regioselectivity is governed by the electronic distribution within the ring, where the C4 position has the highest electron density. The presence of substituents can further influence this pattern. In the case of this compound, the C4 position is unsubstituted and therefore the most likely site for electrophilic attack. Studies on similarly substituted pyrazoles, such as 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, confirm that electrophilic substitution is directed to the C4 position, even with an electron-withdrawing group at C5. smolecule.com

Table 2: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Position | Reactivity towards Electrophiles | Rationale | References |

|---|---|---|---|

| C3 | Low | Less electron-rich compared to C4. | mdpi.comnih.govmdpi.com |

| C4 | High | Site of highest electron density in the pyrazole ring. | mdpi.comnih.govmdpi.com |

Nucleophilic Attack Profiles on the Pyrazole Nucleus

While the pyrazole ring is generally electron-rich, it can undergo nucleophilic attack under certain conditions, particularly when activated by electron-withdrawing groups. Nucleophilic attacks on the pyrazole ring itself (as opposed to substitution at the chloromethyl group) are directed towards the C3 and C5 positions. mdpi.comnih.gov These positions are rendered more electrophilic by the adjacent nitrogen atoms. The benzyl group at N1 and the chloromethyl group at C3 in this compound would influence the susceptibility of these positions to nucleophilic attack. However, the most prominent site for nucleophilic attack on the molecule remains the electrophilic carbon of the chloromethyl group, leading to substitution of the chloride. smolecule.com Attack on the ring nucleus is a less common reaction pathway for this specific compound.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable due to its aromaticity. However, under specific conditions, pyrazole derivatives can participate in ring-opening and rearrangement reactions. For example, pyrazolines, which are partially saturated precursors to pyrazoles, have been shown to undergo unexpected ring-opening when treated with activated alkynes. researchgate.net More complex cascade reactions involving [3+2] cycloaddition followed by rearrangements have also been utilized to synthesize highly substituted pyrazoles. researchgate.net These transformations typically require specific reagents or catalysts, such as Lewis acids, to proceed. researchgate.net While there are no specific reports of ring-opening or rearrangement for this compound under standard conditions, these examples from related heterocyclic systems indicate that the pyrazole core is not entirely inert and can be induced to undergo such transformations.

Mechanistic Investigations of Transformations Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations and for designing new synthetic routes.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for transformations involving pyrazole derivatives employs a combination of experimental and computational methods.

Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are fundamental for identifying intermediates and final products, which helps in piecing together the reaction sequence. For example, in the synthesis of N-heterocycle-fused systems from pyrazole carboxylates, monitoring the reaction by LC/MS and NMR confirmed the direct cyclization without the formation of observable intermediates. nih.gov

Deuterium Labeling: Isotope labeling experiments, particularly with deuterium, are powerful tools for tracing the path of atoms throughout a reaction. This can provide definitive evidence for proposed intermediates and transition states, as demonstrated in the mechanistic rationalization of certain pyrazole syntheses. researchgate.net

Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of products and can sometimes be used to characterize stable intermediates, offering insight into the stereochemistry and regiochemistry of a reaction. researchgate.netresearchgate.net

Computational Chemistry: Theoretical calculations can model reaction profiles, compare the energies of different possible pathways, and visualize transition state structures, providing a deeper understanding that complements experimental findings. mdpi.com

For reactions involving the benzyl group, such as nucleophilic dearomatization seen in related systems, the formation of intermediates like η3-benzylpalladium complexes has been proposed and investigated. acs.org A proposed reaction pathway for the formation of 1-benzyl-3,5-disubstituted pyrazoles involves the initial formation of a hydrazone, followed by a Michael addition and subsequent cyclization and aromatization. orgsyn.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-5-chloro-3-methyl-1H-pyrazole |

| 1-Benzyl-3-(hydroxymethyl)pyrazole |

| 1-Benzyl-3,5-bis-(bromomethyl)pyrazole |

| 1-Benzyl-3,5-bis-(chloromethyl)pyrazole |

| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides |

| 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid |

| 1-(Chloromethyl)-3-nitro-1H-pyrazole |

| 1-[4-(Chloromethyl)phenyl]-1H-pyrazole |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid |

| 1-methyl-3,5-bis-(bromomethyl)pyrazole |

| 1-methyl-3,5-bis-(chloromethyl)pyrazole |

| 3(5)-Aminopyrazoles |

| 3,5-bis-(hydroxymethyl)pyrazoles |

| 4-chlorobenzaldehyde |

| Benzylhydrazine (B1204620) |

| Diethylpyrazole-3,5-dicarboxylates |

| Methylhydrazine |

| Potassium permanganate |

Identification of Key Intermediates and Transition States

The chemical transformations of this compound are governed by the formation of specific intermediates and the energetic profiles of the corresponding transition states. Understanding these transient species is crucial for predicting reaction outcomes, optimizing conditions, and elucidating reaction mechanisms. Both synthetic and computational studies on pyrazole chemistry provide significant insights into the intermediates and transition states involved in the reactions of this compound.

Intermediates in Nucleophilic Substitution Reactions

The most prominent reaction pathway for this compound involves the nucleophilic substitution at the chloromethyl group. The nature of the intermediate in these reactions is highly dependent on the reaction conditions and the nucleophile.

In a typical SN2 reaction, a direct attack by the nucleophile on the carbon atom of the chloromethyl group occurs. This process proceeds through a pentacoordinate transition state , where the nucleophile is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond. This is a concerted mechanism without a distinct intermediate.

However, under certain conditions, particularly with a less reactive nucleophile or in a solvent that can stabilize charged species, an SN1-type mechanism may be favored. In this case, the initial step is the slow departure of the chloride ion to form a pyrazoylmethyl cation intermediate. This carbocation is stabilized by resonance with the pyrazole ring and the benzyl group. The subsequent step is the rapid attack of the nucleophile on this carbocation.

Computational studies on related systems have provided valuable data on the energetics of such transformations. For instance, density functional theory (DFT) calculations can model the geometries and energies of the starting materials, transition states, and products, offering a quantitative understanding of the reaction pathway.

Intermediates in Pyrazole Ring Synthesis and Modification

The synthesis of the this compound core itself involves key intermediates. A common synthetic route is the cyclocondensation of a 1,3-dicarbonyl compound with benzylhydrazine. This reaction typically proceeds through a pyrazoline intermediate, which subsequently undergoes dehydration or oxidation to yield the aromatic pyrazole ring. mdpi.com The regioselectivity of this reaction, determining the position of the benzyl group, is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Further modification of the pyrazole ring, such as electrophilic substitution, also involves distinct intermediates. Electrophilic attack on the pyrazole ring of this compound would preferentially occur at the C4 position. This reaction proceeds through a cationic intermediate known as a sigma complex or arenium ion , where the electrophile is attached to the C4 carbon, and the positive charge is delocalized over the pyrazole ring.

Transition States in N-Alkylation of Pyrazoles

While this compound is already N-benzylated, understanding the transition states in pyrazole N-alkylation is relevant for analogous reactions and for appreciating the stability of the N-benzyl bond. Computational studies on the alkylation of pyrazoles have revealed the structures and energies of the transition states for N1 versus N2 alkylation. wuxiapptec.com

For instance, in the alkylation of a pyrazole with a chloro-containing alkylating agent, the transition state involves the formation of a new N-C bond and the breaking of the C-Cl bond. The geometry of this transition state is influenced by non-covalent interactions, such as hydrogen bonding between the pyrazole and the alkylating agent, which can significantly affect the activation energy and thus the regioselectivity of the reaction. wuxiapptec.com

Below is a table summarizing the calculated activation energies for the N1 and N2 methylation of a model pyrazole system using methyl bromide, illustrating the energetic preference for N1 alkylation in this specific case. wuxiapptec.com

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| N1 Methylation | 6.4 |

| N2 Methylation | 9.4 |

| Data from a computational study on pyrazole alkylation. wuxiapptec.com |

This data highlights how theoretical calculations can quantify the energy barriers for different reaction pathways, providing a deeper understanding of the factors that control the chemical reactivity of pyrazole derivatives.

Applications of 1 Benzyl 3 Chloromethyl Pyrazole As a Key Synthetic Intermediate

Precursor for Structurally Diverse Pyrazole (B372694) Derivatives

The benzyl-protected pyrazole framework serves as a stable scaffold upon which the chloromethyl group can undergo various transformations to yield a plethora of pyrazole derivatives.

While direct synthesis from 1-benzyl-3-(chloromethyl)pyrazole is not explicitly detailed in the provided research, the analogous reactivity of similar compounds suggests a viable pathway. For instance, research on novel pyrazole-5-carboxamides has highlighted the importance of α-chloromethyl-N-benzyl moieties in creating insecticidally active compounds. acs.orguj.ac.za The synthesis of these compounds often involves the reaction of a pyrazole carboxylic acid with a substituted benzylamine. acs.orguj.ac.za In a hypothetical pathway, the chloromethyl group of this compound could be oxidized to a carboxylic acid, which could then be coupled with various amines to form a diverse library of pyrazole-3-carboxamides. This approach would offer a strategic advantage by introducing the benzyl (B1604629) group at the N1 position of the pyrazole early in the synthesis.

A study by Song et al. (2012) described the design and synthesis of pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl groups which showed significant insecticidal activity. acs.orguj.ac.za

Table 1: Examples of Synthesized Pyrazole-5-Carboxamide Derivatives and their Activities

| Compound ID | Structure | Target Pest | Activity | Reference |

| Ij | α-chloromethyl-N-benzyl derivative | Cotton bollworm | 60% stomach activity at 5 mg kg⁻¹ | acs.org |

| Il | α-chloromethyl-N-benzyl derivative | Cotton bollworm | 60% stomach activity at 5 mg kg⁻¹ | acs.org |

| Ic | α-chloromethyl-N-benzyl derivative | Bean aphid | 95% foliar contact activity at 200 mg kg⁻¹ | acs.org |

| Id | α-chloromethyl-N-benzyl derivative | Bean aphid | 95% foliar contact activity at 200 mg kg⁻¹ | acs.org |

| Ie | α-chloromethyl-N-benzyl derivative | Bean aphid | 100% foliar contact activity at 200 mg kg⁻¹ | acs.org |

The synthesis of pyrazole derivatives containing a 4,5-dihydrooxazole moiety has been shown to lead to compounds with notable insecticidal properties. acs.orguj.ac.za A common synthetic route involves the reaction of a pyrazole carboxamide, bearing a suitable functional group, which can cyclize to form the dihydrooxazole ring. acs.orguj.ac.za Starting from this compound, a multi-step synthesis could be envisioned where the chloromethyl group is first converted to an amino alcohol, which is then acylated with a pyrazole carbonyl chloride to form a precursor that can cyclize to the desired 4,5-dihydrooxazole.

Research has demonstrated that pyrazoles containing 4,5-dihydrooxazole moieties exhibit high insecticidal activity against pests like the cotton bollworm. acs.orguj.ac.za For example, compound IIe from a study by Song et al. (2012) showed 60% stomach activity at 5 mg kg⁻¹. acs.org

Pyrazole-benzimidazole hybrids are a class of compounds that have attracted significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The synthesis of these hybrids often involves the condensation of a pyrazole-containing aldehyde with a substituted o-phenylenediamine, followed by cyclization. mdpi.com

To utilize this compound for this purpose, the chloromethyl group could be transformed into an aldehyde functionality (a formyl group) via oxidation. This resulting 1-benzyl-1H-pyrazole-3-carbaldehyde would then be a key intermediate that can react with various o-phenylenediamines to generate a library of pyrazole-benzimidazole hybrids. mdpi.com This method allows for the systematic variation of substituents on the benzimidazole (B57391) ring to fine-tune the biological activity of the final products. nih.govmdpi.com

The benzyl group at the N1 position of the pyrazole ring makes this compound a suitable precursor for the synthesis of ligands for transition metal complexes. The chloromethyl group can be used to link two pyrazole units, forming bis(pyrazolyl)methane ligands. These ligands are valuable in coordination chemistry and can be used to prepare palladium complexes that act as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. uj.ac.zarsc.orgrsc.orgnih.gov

The synthesis of such ligands would involve the reaction of this compound with another pyrazole derivative in the presence of a base. The resulting bis(pyrazolyl)methane ligand can then be reacted with a palladium source, such as palladium(II) chloride, to form the corresponding bis(pyrazolyl)palladium complex. rsc.orgrsc.org The steric and electronic properties of these complexes can be tuned by varying the substituents on the pyrazole rings, which in turn influences their catalytic activity. uj.ac.zarsc.orgrsc.orgnih.gov

Table 2: Synthesis of Bulky Pyrazole-Based Ligands

| Starting Materials | Product | Yield | Reference |

| 3,5-diphenyl-1H-pyrazole, methyl-4-(chloromethyl)benzoate | methyl 4-((3,5-diphenyl-1H-pyrazol-1-yl)methyl)benzoate | 43% | rsc.org |

Building Block for Fused and Condensed Heterocyclic Systems

The reactive nature of the chloromethyl group also allows for its participation in annulation reactions, leading to the formation of fused heterocyclic systems where the pyrazole ring is incorporated into a larger polycyclic structure.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. orgsyn.orgacs.orgresearchgate.net The most common synthetic routes to these compounds involve the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. acs.orgresearchgate.net

While the direct conversion of the chloromethyl group of this compound into a pyrazolo[1,5-a]pyrimidine (B1248293) ring is not a standard transformation, a multi-step synthetic sequence could be devised. For example, the chloromethyl group could be converted to an amino group, followed by further functionalization to introduce a suitable three-carbon unit that can undergo cyclization to form the pyrimidine (B1678525) ring. However, a more conventional approach would be to synthesize a 3-amino-1-benzylpyrazole derivative and then react it with a suitable 1,3-dielectrophile to construct the pyrazolo[1,5-a]pyrimidine core. acs.orgresearchgate.net

Pathways to Spiro-Heterocycles Incorporating Pyrazole Subunits

Spiro-heterocycles, which feature two rings connected by a single common atom, are significant structural motifs in a wide range of biologically active natural products and pharmaceutical agents. clockss.org The incorporation of a pyrazole ring into a spirocyclic framework can lead to novel compounds with unique three-dimensional shapes and potential therapeutic applications. clockss.org The synthesis of such complex structures often relies on strategic multicomponent reactions or sequential alkylation and cyclization steps. dokumen.pubfrontiersin.org

While direct literature examples detailing the use of this compound for spiro-heterocycle synthesis are not prevalent, its chemical structure is well-suited for this purpose. The reactive chloromethyl group serves as an electrophilic handle that can be exploited in the construction of the spirocyclic system. A plausible synthetic strategy involves the reaction of this compound with a bifunctional nucleophile. For instance, a compound containing both an amine and an active methylene (B1212753) group could engage in a sequential reaction. The amine would first displace the chloride via nucleophilic substitution, followed by an intramolecular cyclization involving the active methylene group to form the spiro center. This general approach is a known method for creating spiro-piperidine heterocycles. nih.gov

A hypothetical reaction pathway is detailed in the table below, illustrating how this compound could serve as a precursor to a spiro-pyrazolo-piperidine derivative.

Table 1: Hypothetical Pathway to a Spiro-Heterocycle This table presents a proposed synthetic route based on established chemical principles.

| Step | Reactants | Proposed Conditions | Intermediate/Product | Description |

| 1 | This compound, Ethyl 4-aminobutanoate | Base (e.g., K₂CO₃), Acetonitrile (B52724), Reflux | Ethyl 4-((1-benzyl-1H-pyrazol-3-yl)methylamino)butanoate | N-alkylation of the amino ester with the chloromethylpyrazole. |

| 2 | Intermediate from Step 1 | Strong base (e.g., NaH), THF | Spiro[pyrazole-4,3'-piperidin]-2'-one derivative | Intramolecular Dieckmann condensation to form the spirocyclic ketone. |

This proposed pathway highlights the potential of this compound as a valuable building block in the diversity-oriented synthesis of novel spiro-heterocycles containing the pyrazole scaffold. The development of such synthetic routes is an active area of research in medicinal and organic chemistry. rsc.orgsemanticscholar.org

Design and Synthesis of Advanced Ligands for Coordination Chemistry and Catalysis

The pyrazole nucleus is a cornerstone in the design of ligands for coordination chemistry due to the ability of its nitrogen atoms to coordinate with metal ions. researchgate.netresearchgate.net The functionalization of the pyrazole ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the geometry, stability, and catalytic activity of their metal complexes. rsc.org this compound is an excellent precursor for a wide array of pyrazole-based ligands, as the chloromethyl group provides a convenient site for introducing additional coordinating moieties through nucleophilic substitution. acs.org

A common strategy involves the reaction of the chloromethyl group with other N-heterocycles, such as imidazole (B134444) or triazole, to create multidentate ligands. Research on analogous compounds, such as 4-(chloromethyl)-1-phenyl-pyrazoles, has demonstrated that the chloride is readily displaced by the nitrogen of an imidazole or triazole ring in the presence of a base like potassium carbonate. acs.org This reaction yields novel pyrazole-based ligands capable of acting as chelating agents for various transition metals. The resulting metal complexes have potential applications in catalysis, including for important organic transformations like cross-coupling reactions. rsc.orgresearchgate.net

The versatility of this synthetic approach allows for the creation of a library of ligands with varied donor atoms and steric profiles. The table below outlines potential ligands that could be synthesized from this compound based on established methodologies for analogous compounds. acs.org

Table 2: Potential Advanced Ligands Synthesized from this compound Syntheses are based on analogous reactions reported in the literature. acs.org

| Ligand Name | Nucleophile | Potential Coordinating Atoms |

| 1-Benzyl-3-((1H-imidazol-1-yl)methyl)-1H-pyrazole | Imidazole | N (pyrazole), N (imidazole) |

| 1-Benzyl-3-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole | 1,2,4-Triazole | N (pyrazole), N (triazole) |

| 1-Benzyl-3-((2-(pyridin-2-yl)-1H-imidazol-1-yl)methyl)-1H-pyrazole | 2-(Pyridin-2-yl)-1H-imidazole | N (pyrazole), N (imidazole), N (pyridine) |

| (1-Benzyl-1H-pyrazol-3-yl)methanethiol | Sodium hydrosulfide | N (pyrazole), S (thiol) |

| ((1-Benzyl-1H-pyrazol-3-yl)methyl)diphenylphosphine | Lithium diphenylphosphide | N (pyrazole), P (phosphine) |

The synthesis of these ligands involves straightforward nucleophilic substitution reactions. For example, the preparation of imidazole and triazole derivatives is typically achieved by refluxing the chloromethyl pyrazole compound with the corresponding heterocycle in acetonitrile with a base. acs.org The resulting ligands can then be used to form complexes with a variety of metals, including palladium, copper, zinc, and cobalt. rsc.orglongdom.orgnih.gov The steric and electronic environment created by the ligand, influenced by the N-benzyl group and the newly introduced functional group, plays a critical role in the catalytic performance of these complexes. nih.govnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in Research on 1 Benzyl 3 Chloromethyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 1-benzyl-3-(chloromethyl)pyrazole. dtu.dk By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. For N-substituted pyrazoles, where tautomerism is suppressed by the presence of the benzyl (B1604629) group, NMR is particularly powerful for confirming the specific regioisomer formed during synthesis. nih.gov

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the pyrazole (B372694) ring, and the chloromethyl group.

Detailed Research Findings: While specific spectral data for this compound is not widely published, analysis of closely related structures, such as 1-benzyl-5-chloro-3-methyl-1H-pyrazole, allows for the prediction of the chemical shifts. arkat-usa.org

Benzyl Protons: The five protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.25 and 7.38 ppm. arkat-usa.org The benzylic methylene (B1212753) protons (CH₂-Ph) would appear as a sharp singlet further upfield, anticipated around δ 5.32 ppm. arkat-usa.org

Pyrazole Ring Protons: The pyrazole ring has two protons. The proton at the C4 position is expected to appear as a doublet, and the proton at the C5 position as a doublet. In related 1-benzyl-pyrazoles, the H-5 proton signal is often found downfield from the H-4 proton. For instance, in 1-benzyl-3,5-dimethyl-1H-pyrazole, the C4-H proton appears as a singlet at δ 5.85 ppm. rsc.org

Chloromethyl Protons: The protons of the chloromethyl group (-CH₂Cl) are expected to resonate as a singlet. In similar structures containing a chloromethyl group attached to a heterocyclic ring, this signal typically appears in the range of δ 4.6 to 4.8 ppm. acs.org For example, in 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the chloromethyl protons appear as a singlet at δ 4.78 ppm. scispace.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | ~7.3 | m |

| Benzyl (CH₂) | ~5.3 | s |

| Pyrazole H-4 | ~6.3 | d |

| Pyrazole H-5 | ~7.4 | d |

| Chloromethyl (CH₂Cl) | ~4.7 | s |

Data is predicted based on analogous compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Detailed Research Findings: Based on data from analogous compounds like 1-benzyl-5-chloro-3-methyl-1H-pyrazole, the expected chemical shifts for the carbons in this compound can be estimated. arkat-usa.org

Benzyl Carbons: The carbons of the phenyl ring are expected to resonate in the aromatic region (δ 127-136 ppm). arkat-usa.org The benzylic carbon (CH₂-Ph) is anticipated to appear around δ 52.3 ppm. arkat-usa.org

Pyrazole Ring Carbons: The C3 and C5 carbons of the pyrazole ring are typically found downfield, with the C3 carbon, being adjacent to the chloromethyl group, expected around δ 149-151 ppm. The C5 carbon is expected to be in a similar region. The C4 carbon will be more upfield, likely around δ 105-110 ppm. acs.org

Chloromethyl Carbon: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of δ 36-45 ppm. acs.orgscispace.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C₆H₅) | ~127-136 |

| Benzyl (CH₂) | ~52 |

| Pyrazole C3 | ~150 |

| Pyrazole C4 | ~107 |

| Pyrazole C5 | ~130 |

| Chloromethyl (CH₂Cl) | ~38 |

Data is predicted based on analogous compounds.

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms in a molecule. In pyrazoles, the two nitrogen atoms are in different chemical environments, leading to distinct signals. mdpi.com This technique is particularly useful for studying tautomerism and confirming the N-substitution pattern. mdpi.com

Detailed Research Findings: For 1-substituted pyrazoles, two distinct ¹⁵N signals are expected. The N-1 nitrogen, which is bonded to the benzyl group, is expected to have a chemical shift in the range of -170 to -190 ppm relative to nitromethane. The N-2 nitrogen, which is a pyridine-like nitrogen, is expected to be found further downfield, in the range of -70 to -90 ppm. mdpi.com The precise chemical shifts are sensitive to the substituents on the pyrazole ring. For example, in 5-chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the N-1 and N-2 signals appear at δ -69.9 and -176.3 ppm, respectively. scispace.com

HSQC: This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would show correlations between the benzylic protons and the N-1 and C5 carbons of the pyrazole ring, as well as between the chloromethyl protons and the C3 and C4 carbons, thus confirming the substitution pattern.

NOESY: This experiment reveals through-space correlations between protons that are in close proximity. A NOESY spectrum would show a correlation between the benzylic protons and the H-5 proton of the pyrazole ring, providing definitive proof of the 1,3-substitution pattern and distinguishing it from the 1,5-isomer. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Detailed Research Findings: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

The fragmentation of pyrazoles under electron ionization (EI) is influenced by the substituents. researchgate.net For this compound, the fragmentation is expected to be dominated by the cleavage of the bonds to the pyrazole ring. Common fragmentation pathways for N-benzyl derivatives include the loss of the benzyl group to form the tropylium (B1234903) ion (m/z 91), which is often the base peak in the spectrum. researchgate.net Another likely fragmentation is the loss of the chloromethyl radical.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. nih.govresearchgate.net This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₁ClN₂), the calculated exact mass would be compared to the experimentally determined value to confirm its elemental composition.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₁₁H₁₂³⁵ClN₂⁺) | 207.0689 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. researchgate.net In the analysis of pyrazole derivatives, ESI-MS typically generates protonated molecular ions [M+H]⁺, which allows for the unambiguous determination of the molecular weight. rsc.org For this compound (molecular formula C₁₁H₁₁ClN₂, molecular weight 206.67 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 207.1. rsc.orgchemsrc.com The isotopic pattern of this peak, showing a characteristic ~3:1 ratio for the A+2 peak due to the presence of the ³⁷Cl isotope, would further confirm the presence of a single chlorine atom in the structure. This method is a standard tool for confirming the successful synthesis of such compounds. google.com

Table 1: Expected ESI-MS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂ClN₂⁺ | 207.07 |

| [M+Na]⁺ | C₁₁H₁₁ClN₂Na⁺ | 229.05 |

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) analysis, often coupled with ion mobility spectrometry (IMS), provides information about the size and shape of an ion in the gas phase. nih.gov The CCS value is a rotationally averaged surface area of the ion, expressed in square angstroms (Ų). nih.gov While experimental CCS data for this compound is not widely published, predictive models can offer valuable insights. These predictions are based on the ion's structure and are calculated for different adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For related benzyl-pyrazole structures, predicted CCS values have been reported. For instance, the analysis of N-[(1-benzyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-2-chloroacetamide provides a reference for the types of values that could be expected. uni.lu Such data serves as an additional identifier, helping to distinguish between isomers and providing a more detailed molecular fingerprint. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for the Related Compound N-[(1-benzyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-2-chloroacetamide

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 292.12111 | 168.4 |

| [M+Na]⁺ | 314.10305 | 177.2 |

| [M+K]⁺ | 330.07699 | 171.5 |

| [M-H]⁻ | 290.10655 | 172.7 |

Data adapted from analysis of a related benzyl-pyrazole compound. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions in Crystal Packing

X-ray crystallography also illuminates the intermolecular forces that stabilize the crystal lattice. mdpi.com In pyrazole-containing crystals, these interactions often include hydrogen bonds and π-stacking. mdpi.com Although this compound lacks strong hydrogen bond donors, weak intermolecular interactions such as C–H⋯N or C–H⋯π interactions are expected to play a significant role in its crystal packing. researchgate.netresearchgate.net C–H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are common in structures containing phenyl groups. researchgate.net Additionally, π–π stacking interactions between adjacent pyrazole or phenyl rings can contribute to the stability of the crystal structure. researchgate.net The chlorine atom may also participate in weak C-H···Cl interactions. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. For this compound (C₁₁H₁₁ClN₂), this analysis provides critical confirmation of its empirical formula. The experimental results must match the calculated values within a narrow tolerance (typically ±0.4%) to verify the purity and identity of the synthesized compound. rsc.orgresearchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁ClN₂)

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 63.93% |

| Hydrogen | H | 1.008 | 5.37% |

| Chlorine | Cl | 35.453 | 17.16% |

| Nitrogen | N | 14.007 | 13.55% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of the final product and the assessment of its purity. dtu.dk Following the synthesis of this compound, column chromatography on silica (B1680970) gel is a standard method for its isolation from the reaction mixture. nih.govnih.gov A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column. nih.gov The progress of the purification can be monitored using thin-layer chromatography (TLC). nih.govacs.org High-performance liquid chromatography (HPLC) can also be employed to determine the final purity of the compound with high accuracy, ensuring that the sample is free of starting materials and byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is a crucial tool for verifying the purity of the synthesized compound and for monitoring the progress of its synthesis.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of related pyrazole derivatives is well-documented, providing a strong basis for establishing a suitable method. researchgate.nettandfonline.comijcpa.inresearchgate.net For instance, reversed-phase HPLC (RP-HPLC) is a common and effective technique for the separation of pyrazole compounds. ijcpa.in

A typical RP-HPLC method for a compound like this compound would likely employ a C18 column, which is a non-polar stationary phase. The mobile phase would be a mixture of a polar solvent, such as water (often with a modifier like trifluoroacetic acid to improve peak shape), and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). ijcpa.inresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The benzyl and pyrazole moieties of the molecule will have characteristic interactions that dictate its retention time under specific chromatographic conditions.

The detection of this compound is typically achieved using a UV detector, as the aromatic benzyl group and the pyrazole ring are chromophores that absorb ultraviolet light at specific wavelengths. ijcpa.in A diode array detector (DAD) or a photodiode array (PDA) detector could be used to obtain the UV spectrum of the eluting peak, further confirming the identity of the compound.

The following interactive data table illustrates a hypothetical set of HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds. ijcpa.inresearchgate.netjocpr.com

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-15 min |

Detailed Research Findings from Analogous Compounds:

Studies on other pyrazole derivatives have demonstrated the utility of HPLC in determining lipophilicity and monitoring reaction kinetics. tandfonline.com For example, the retention behavior of various pyrazole carboxamide derivatives has been studied using RP-18 TLC and IAM chromatography to establish lipophilicity parameters. tandfonline.com Furthermore, HPLC has been instrumental in monitoring the synthesis of complex pyrazole-containing molecules, allowing for the optimization of reaction conditions and the isolation of pure products. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound possesses a degree of volatility, GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for its characterization.

Research Findings:

Direct GC analysis of this compound would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column.

While specific GC methods for this compound are not readily found, methods for the analysis of related compounds, such as benzyl chloride, provide valuable insights. nih.gov A typical GC method would likely utilize a non-polar or medium-polarity capillary column. The oven temperature would be programmed to ramp up, allowing for the efficient separation of the target compound from any impurities or residual solvents.

The coupling of GC with a mass spectrometer (MS) provides a powerful tool for both qualitative and quantitative analysis. The mass spectrometer fragments the eluting compound in a characteristic pattern, producing a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification.

The following interactive data table presents a plausible set of GC-MS parameters for the analysis of this compound, extrapolated from methods for similar structures. nih.gov

| Parameter | Value |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Detailed Research Findings from Analogous Compounds:

The analysis of benzyl chloride in various matrices by static headspace GC-MS demonstrates the sensitivity and specificity of this technique. nih.gov In such studies, specific retention times and mass spectral data are used for positive identification and quantification. For instance, the retention time for benzyl chloride on a specific column and the characteristic mass fragments (e.g., m/z 91 for the benzyl cation) are key identifiers. nih.gov Similarly, for this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the benzyl group and the chloromethyl side chain.

Theoretical and Computational Investigations of 1 Benzyl 3 Chloromethyl Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.com For 1-Benzyl-3-(chloromethyl)pyrazole, DFT calculations can elucidate its electronic structure and predict its reactivity. These calculations are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

Prediction of Electronic Properties and Reactivity Sitesresearchgate.net

DFT calculations can map the electron distribution within the this compound molecule, revealing sites that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool for visualizing these properties. On an MEP map, regions of negative potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the chlorine atom are expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. The hydrogen atoms, particularly those on the chloromethyl group and the benzyl (B1604629) ring, would exhibit positive potential.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high chemical hardness suggests low reactivity, while a low hardness indicates higher reactivity. irjweb.com

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.95 |

| Chemical Hardness (η) | 2.50 |

| Electrophilicity Index (ω) | 3.12 |

Note: The values in this table are illustrative and represent typical ranges for similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations.

Molecular Orbital Analysisresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. imist.ma The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. irjweb.com

In this compound, the HOMO is likely to be localized on the electron-rich pyrazole and benzyl rings, while the LUMO may be distributed over the pyrazole ring and the chloromethyl group, which contains an electronegative chlorine atom. The energy of these orbitals and their gap can be precisely calculated using DFT.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.45 |

| HOMO-LUMO Gap | 5.00 |

Note: The values in this table are illustrative and based on typical results for substituted pyrazoles. Specific calculations would be required for precise energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. sci-hub.se

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements over time. This can reveal the preferred conformations of the benzyl and chloromethyl substituents relative to the pyrazole ring. By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, by simulating this compound in a box of water molecules, one can investigate the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding its solubility and behavior in biological environments.

Computational Studies of Tautomeric Equilibria and Conformational Preferences in Pyrazolesscispace.com

Pyrazoles are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.netnih.gov For N-unsubstituted pyrazoles, this typically involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov Although this compound has a benzyl group on one of the nitrogen atoms, preventing this specific type of annular tautomerism, computational studies on related pyrazoles provide a framework for understanding the factors that govern such equilibria.

Computational methods, particularly DFT, can be used to calculate the relative energies of different tautomers and conformers, thereby predicting their relative populations at equilibrium. mdpi.com The influence of substituents and the surrounding solvent environment on these equilibria can also be modeled. longdom.orgmdpi.com For instance, electron-donating groups tend to favor substitution at the C3 position of the pyrazole ring, while electron-withdrawing groups often stabilize substitution at the C5 position. mdpi.com These computational insights are crucial for understanding the structure-reactivity relationships in pyrazole derivatives. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in 1 Benzyl 3 Chloromethyl Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can involve harsh conditions or hazardous reagents. benthamdirect.comjetir.org The future direction for the synthesis of 1-benzyl-3-(chloromethyl)pyrazole is centered on the adoption of green and sustainable chemical practices. nih.govresearchgate.net This shift emphasizes the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes to minimize environmental impact. nih.govthieme-connect.com

Key areas of development include:

Catalyst Innovation: The exploration of recyclable heterogeneous catalysts, such as silica-supported sulfuric acid or zeolites, can offer operational simplicity and reduce waste compared to homogeneous catalysts. thieme-connect.comias.ac.in

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are emerging as powerful tools in green chemistry. benthamdirect.comnih.gov These techniques can significantly reduce reaction times and improve yields for pyrazole synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net Multicomponent reactions, which allow the formation of complex molecules like pyrazoles in a single step from three or more reactants, are a prime example of this approach. nih.govmdpi.com

| Synthetic Strategy | Traditional Method (e.g., Knorr Synthesis) | Potential Sustainable Alternative | Key Advantages |

| Catalyst | Mineral Acids (e.g., H₂SO₄) | Recyclable Solid Acids (e.g., Amberlyst-70) | Reusability, Reduced Corrosion, Easier Workup thieme-connect.com |

| Solvent | Organic Solvents (e.g., Toluene (B28343), DMF) | Water, Ethanol (B145695), or Solvent-Free Conditions | Reduced Environmental Impact, Lower Cost, Increased Safety benthamdirect.comthieme-connect.com |

| Energy Input | Conventional Heating (Oil Bath) | Microwave or Ultrasonic Irradiation | Faster Reaction Rates, Higher Yields, Energy Efficiency benthamdirect.comnih.gov |

| Reaction Type | Stepwise Condensation | One-Pot Multicomponent Reaction | Improved Atom Economy, Reduced Waste, Simplicity researchgate.netnih.gov |

This table provides an interactive overview of potential sustainable alternatives for the synthesis of pyrazole derivatives like this compound.

Exploration of Unprecedented Reactivity Patterns for Diversification

While the chloromethyl group at the 3-position is a known reactive handle for nucleophilic substitution, future research will delve into unlocking new reactivity patterns for both the pyrazole core and its substituents. The pyrazole ring itself, being an aromatic heterocycle with an excess of π-electrons, exhibits distinct reactivity, with electrophilic substitution favoring the 4-position. mdpi.com

Emerging areas of exploration include:

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions beyond simple C-H activation to introduce complex aryl, heteroaryl, or alkyl groups at specific positions of the pyrazole ring.

Frustrated Lewis Pairs (FLPs): Utilizing the pyrazole nitrogen atoms in FLP chemistry for small molecule activation, such as CO₂ or H₂, could lead to novel transformations. mdpi.com

Cycloaddition Reactions: Employing the pyrazole moiety or vinyl-substituted derivatives in various cycloaddition reactions can provide rapid access to complex fused heterocyclic systems. nih.gov The inherent reactivity of the pyrazole nucleus can be modulated to achieve regioselective outcomes.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry with advanced synthetic technologies promises to enhance efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature and pressure, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. mdpi.com This methodology has been successfully applied to the synthesis of various pyrazole derivatives, demonstrating its potential for the production of this compound and its downstream products. mdpi.comnih.gov The safe handling of reactive intermediates and the ease of scale-up are significant advantages of this approach. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to generate radical intermediates, enabling novel bond formations that are often challenging with traditional methods. mdpi.comnih.gov This approach could be used for the functionalization of the pyrazole core or for reactions involving the benzyl (B1604629) or chloromethyl groups. For instance, the reductive homocoupling of the benzyl chloride moiety could be achieved under mild conditions using cooperative zirconocene (B1252598) and photoredox catalysis. nih.gov

Harnessing Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. The application of Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the electronic structure and reactivity of this compound.

Future applications in this area include:

Reaction Mechanism Elucidation: Computational studies can map out reaction pathways, identify transition states, and explain observed regioselectivity in pyrazole synthesis and functionalization.

Predictive Synthesis: By modeling the reactivity of different substrates and reagents, computational tools can help predict the outcome of unknown reactions, thereby guiding experimental design and reducing the need for extensive empirical screening.

Catalyst Design: In silico modeling can aid in the design of new catalysts with enhanced activity and selectivity for specific transformations involving the pyrazole scaffold.

| Computational Application | Objective | Potential Impact on this compound Chemistry |

| DFT Calculations | Predict reaction pathways and transition state energies. | Rationalize and predict regioselectivity in functionalization reactions. |

| Molecular Docking | Simulate binding interactions with biological targets. | Guide the design of new derivatives with specific biological activities. nih.gov |

| QSAR Modeling | Correlate chemical structure with physical or biological properties. | Predict the properties of novel, unsynthesized pyrazole derivatives. |

This interactive table outlines how advanced computational modeling can be harnessed to advance the chemistry of this compound.

Investigation into Applications in Advanced Materials Science and Technology

While pyrazole derivatives are well-established in pharmaceuticals, their potential in materials science is an emerging and exciting field of research. The unique electronic properties and structural rigidity of the pyrazole ring make it an attractive building block for advanced materials. mdpi.com

Potential future applications for this compound and its derivatives include:

Organic Electronics: Pyrazole-containing compounds with extended π-conjugation have been investigated for their photophysical properties, suggesting potential use in organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as effective ligands for metal ions, enabling the construction of highly porous MOFs with applications in gas storage, catalysis, and separation.

Liquid Crystals: The rigid core of the pyrazole system can be incorporated into molecules designed to exhibit liquid crystalline properties. researchgate.net

The functional handles of this compound provide ample opportunities for modification and incorporation into larger, functional material systems, opening a new chapter in the application of this versatile heterocyclic compound.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(chloromethyl)pyrazole?

The synthesis typically involves cyclization of hydrazine derivatives with ketones or esters. For example:

- Method 1 : Reacting chloromethyl methoxybenzene with anhydrous hydrazine in methanol yields benzyl hydrazine intermediates, which undergo cyclization with ethyl acetoacetate under reflux to form the pyrazole core .

- Method 2 : Using triethylamine, 4,4-dichlorobut-3-en-2-one, and benzylhydrazine under Vilsmeier-Haack conditions produces 1-benzyl-5-chloro-3-methylpyrazole derivatives in high yields (83%), with IR and NMR confirming regioselectivity .

- Key Considerations : Reaction time, solvent choice (e.g., CHCl₃ or MeOH), and purification via column chromatography are critical for optimizing yield and purity.

Q. How is the structure of this compound characterized?

Structural elucidation employs:

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–Cl bond at ~1.73 Å) .

- Spectroscopy :

- IR : Peaks at ~3128 cm⁻¹ (N–H stretch) and ~1605 cm⁻¹ (C=N) confirm the pyrazole ring .

- ¹H NMR : Benzyl protons resonate at δ 7.25–7.38 ppm, while the chloromethyl group appears as a singlet near δ 5.32 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for C₁₁H₁₁ClN₂) validate the molecular formula .

Q. What precautions are necessary when handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Safety : Use non-sparking tools and grounded equipment to avoid ignition risks. Avoid exposure to moisture or heat, which may release HCl gas .

- Ventilation : Conduct reactions in fume hoods due to potential toxicity of intermediates like hydrazine .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes or receptors) .

- Benzyl Substituent : Increases lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

- Example : Pyrazole esters with aryl groups (e.g., 10a in Table 2 of ) show IC₅₀ values of 4.03–9.43 μM in enzyme inhibition assays, correlating with electron-withdrawing substituents.

Q. What computational methods model the electronic structure of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict vibrational frequencies (IR/Raman) and HOMO-LUMO gaps (~4.5 eV), indicating charge transfer potential .

- NBO Analysis : Delocalization of electron density from the pyrazole ring to the chloromethyl group stabilizes the molecule .

- AIM Approach : Identifies weak intramolecular interactions (e.g., C–H···Cl), influencing crystal packing .

Q. How can hydrolytic stability be optimized for in vivo applications?

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to the chloromethyl moiety to reduce water accessibility .

- Pro-drug Design : Replace the chloromethyl group with hydrolytically stable moieties (e.g., fluoromethyl) while retaining activity .

- Accelerated Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C using HPLC to quantify half-life improvements .

Q. What pharmacological targets are associated with this compound?

- sGC/cGMP Pathway : Pyrazole derivatives activate soluble guanylate cyclase (sGC) independently of nitric oxide, offering potential in cardiovascular therapies .

- Antiplatelet Activity : Analogues like 1-benzyl-3-(5′-hydroxymethyl-2′-furyl)pyrazole inhibit platelet aggregation by targeting COX-1 .

- Antimicrobial Activity : Chloromethyl groups disrupt bacterial membrane integrity, with MIC values <10 μg/mL against Gram-positive strains .

Q. How should contradictory bioassay data be addressed?

- Assay Validation : Compare results across multiple models (e.g., in vitro enzyme assays vs. cell-based assays) to rule out off-target effects .

- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted hydrazine) that may skew IC₅₀ values .

- Dose-Response Curves : Ensure linearity (R² >0.95) to confirm potency claims .

Q. What challenges arise in regioselective pyrazole synthesis?

- Competitive Cyclization : Control reaction temperature (<80°C) to favor 1,3-substitution over 1,5-isomers .

- Catalyst Choice : FeCl₃/TBHP systems enhance regioselectivity by stabilizing transition states .

- By-product Mitigation : Use scavengers (e.g., Na₂SO₃) to quench excess dichlorobutenedione .

Q. How are synthesis-derived impurities characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.